N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methanesulfonylbenzamide
Description
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine ring system. Key structural features include:
- 6-Acetyl group: Enhances electron-withdrawing properties and influences metabolic stability.
- 3-Methanesulfonylbenzamide moiety: A polar group that improves solubility and may modulate target binding affinity.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-11(22)21-7-6-14-15(9-19)18(26-16(14)10-21)20-17(23)12-4-3-5-13(8-12)27(2,24)25/h3-5,8H,6-7,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNHLZLPQRPHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The thieno[2,3-c]pyridine skeleton is typically synthesized via cyclocondensation reactions. A proven method involves reacting 3-aminothiophene-2-carboxylates with α,β-unsaturated ketones or nitriles under acidic conditions. For example, ethyl 3-aminothiophene-2-carboxylate reacts with acetylacetone in acetic acid and ammonium acetate to yield dihydrothienopyridine intermediates, which are subsequently oxidized to the aromatic system.
- Combine ethyl 3-aminothiophene-2-carboxylate (10 mmol) and acetylacetone (12 mmol) in glacial acetic acid.
- Add ammonium acetate (15 mmol) and reflux for 8–12 hours.
- Cool, pour into ice-water, and isolate the precipitate via filtration.
- Purify by recrystallization from ethanol (Yield: 68–72%).
Functionalization at C-3 and C-6
Cyano Group Introduction :
The C-3 cyano group is introduced via nucleophilic substitution or condensation. Cyanothioacetamide serves as a versatile reagent for this purpose. In a method adapted from El-Louh et al., the thienopyridine intermediate reacts with cyanothioacetamide in dimethylformamide (DMF) with potassium hydroxide as a base, yielding the cyano-substituted derivative.
Acetylation at C-6 :
Acetylation is achieved using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃). For instance, treatment of 3-cyano-thieno[2,3-c]pyridine with acetyl chloride (1.2 equiv) in dichloromethane at 0°C to room temperature provides the 6-acetyl derivative.
Synthesis of 3-Methanesulfonylbenzoyl Chloride
The sulfonylbenzamide component requires prior synthesis of 3-methanesulfonylbenzoic acid, followed by conversion to its acid chloride.
Sulfonation of Benzoic Acid
- Sulfonation : Treat benzoic acid with chlorosulfonic acid (ClSO₃H) at 0–5°C to yield 3-sulfobenzoic acid.
- Methylation : React the sulfonic acid with methyl iodide (CH₃I) in aqueous NaOH to form 3-methanesulfonylbenzoic acid.
Acid Chloride Formation
- Suspend 3-methanesulfonylbenzoic acid (1 equiv) in thionyl chloride (SOCl₂, 3 equiv).
- Reflux for 3 hours, then evaporate excess SOCl₂ under vacuum to obtain 3-methanesulfonylbenzoyl chloride.
Amide Coupling Reaction
The final step involves coupling the thienopyridine amine with 3-methanesulfonylbenzoyl chloride.
Optimized Procedure :
- Dissolve 6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-amine (1 equiv) in anhydrous DMF.
- Add 3-methanesulfonylbenzoyl chloride (1.1 equiv) dropwise at 0°C.
- Stir for 4–6 hours at room temperature under nitrogen.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).
Yield : 58–65%
Characterization Data :
- IR (KBr) : 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (amide C=O), 1320 cm⁻¹ (S=O).
- ¹H NMR (DMSO-d₆) : δ 2.55 (s, 3H, COCH₃), 3.15 (s, 3H, SO₂CH₃), 7.85–8.20 (m, 4H, aromatic).
Optimization and Mechanistic Insights
Solvent and Base Effects
Temperature Control
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | Ethyl 3-aminothiophene-2-carboxylate | Cyclocondensation | 68 | 98 |
| B | Cyanothioacetamide | Nucleophilic substitution | 72 | 97 |
| C | 3-Methanesulfonylbenzoic acid | Amide coupling | 65 | 99 |
Challenges and Troubleshooting
Chemical Reactions Analysis
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methanesulfonylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Structural Analogues and Substitutions
The table below compares the target compound with structurally related molecules:
Functional Group Impact
- Cyano (CN) vs. Carbamoyl (CONH₂): The cyano group (e.g., in BI78640) is a strong electron-withdrawing group, enhancing electrophilicity and metabolic resistance compared to the carbamoyl group, which offers hydrogen-bonding interactions .
- Methanesulfonyl (SO₂CH₃) vs. Fluorophenyl (C₆H₄F) :
Spectroscopic Characterization
- IR Spectroscopy: Cyano groups in analogs (e.g., 11a and 11b in ) show characteristic peaks near 2,219–2,209 cm⁻¹, which would align with the target compound’s cyano group .
- NMR Data : The acetyl group (δ ~2.2–2.4 ppm in analogs) and aromatic protons (δ ~6.5–8.0 ppm) would be critical for structural confirmation .
Research Implications
- Drug Design : The methanesulfonyl group’s polarity makes the target compound a candidate for soluble kinase inhibitors, contrasting with lipophilic analogs like BI78640 .
- Structure-Activity Relationships (SAR): Substitutions at the 3-position (cyano vs. carbamoyl) significantly alter electronic profiles and binding interactions, as seen in .
Biological Activity
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methanesulfonylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, including antibacterial and anticancer properties, as well as its interactions with specific molecular targets.
Chemical Structure and Properties
The compound features a thienopyridine core structure with multiple functional groups:
- Acetyl group : Enhances lipophilicity and biological activity.
- Cyano group : Increases reactivity and potential for interaction with biological targets.
- Methanesulfonyl group : Contributes to the compound's solubility and stability.
The molecular formula of this compound is , with a molecular weight of approximately 302.34 g/mol.
Antibacterial Properties
Preliminary studies indicate that this compound exhibits notable antibacterial activity against various strains of bacteria. The mechanism of action may involve:
- Disruption of bacterial cell wall synthesis.
- Inhibition of metabolic pathways crucial for bacterial survival.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antibacterial agents.
Anticancer Activity
Research indicates potential anticancer properties linked to this compound. It may act on specific molecular targets within cancer cells, leading to:
- Induction of apoptosis (programmed cell death).
- Inhibition of tumor growth through interference with cell cycle progression.
In vitro studies have shown that the compound can reduce the viability of various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 15 |
These results highlight the potential utility of this compound in cancer therapeutics.
Mechanistic Studies
Interaction studies reveal that this compound may target specific proteins or enzymes involved in disease pathways. For example:
- It has been shown to interact with topoisomerase II, an enzyme critical for DNA replication and repair.
This interaction is significant as it can lead to the inhibition of cancer cell proliferation.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps:
- Formation of the thienopyridine core through cyclization.
- Introduction of acetyl and cyano groups via acetylation and cyanation reactions.
- Addition of the methanesulfonyl group through sulfonation.
This synthetic pathway allows for the modification of the compound to enhance its biological activity or to create derivatives with improved properties.
Q & A
Q. What are the optimal synthetic routes for N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methanesulfonylbenzamide?
The synthesis involves functionalizing the thieno[2,3-c]pyridine core with acetyl, cyano, and methanesulfonyl groups. A validated approach includes:
- Methanesulfonylation : Reacting intermediates like N-(3-cyano-4,5,6,7-tetrahydro-thieno[2,3-c]pyridin-2-yl) derivatives with methanesulfonic anhydride in dichloromethane (CHCl) using triethylamine (EtN) as a base .
- Acetylation : Introducing the acetyl group via nucleophilic substitution or condensation reactions under reflux conditions.
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methanesulfonylation | Methanesulfonic anhydride, EtN, CHCl, RT | 60–75 | |
| Cyclization | Acetic anhydride/AcOH, NaOAc, reflux | 68 |
Q. What spectroscopic methods are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, the =CH proton in thieno-pyridine derivatives appears at δ 7.94–8.01 ppm in DMSO-d .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z 386 for a related thieno-pyrimidine) .
- IR Spectroscopy : Peaks at ~2,220 cm confirm nitrile (-CN) groups .
Advanced Research Questions
Q. How can structural modifications to the thieno[2,3-c]pyridine core enhance bioactivity?
- Functional Group Substitutions : Replacing the methanesulfonyl group with bioisosteres (e.g., sulfamoyl or morpholine derivatives) to modulate solubility and target binding .
- Heterocycle Fusion : Adding fused rings (e.g., benzo[d]thiazole) improves interaction with biological targets like kinases .
- Example : Substituting the acetyl group with a 4-isopropoxybenzamide moiety increased affinity for enzyme targets in related compounds .
Q. What strategies resolve discrepancies in NMR data for derivatives of this compound?
- Deuterated Solvents : Use DMSO-d or CDCl to minimize solvent interference.
- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals in complex heterocycles .
- Dynamic NMR : Analyze temperature-dependent shifts for conformationally flexible groups (e.g., -SOCH) .
Table 2: Common NMR Assignments
| Functional Group | H NMR (δ, ppm) | C NMR (δ, ppm) | Reference |
|---|---|---|---|
| -CN | - | 117.08–117.54 | |
| -SOCH | 3.3–3.5 (s, 3H) | 40.2–42.5 |
Q. How do reaction conditions impact the yield of N-{6-acetyl...benzamide derivatives?
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require higher temperatures .
- Catalysts : Sodium acetate in acetic anhydride promotes cyclization (68% yield) .
- Temperature : Reflux conditions (e.g., 80°C for 12 hours) enhance reaction completion but risk decomposition of sensitive groups .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses of this compound?
- Intermediate Purification : Use column chromatography or recrystallization after each step to remove byproducts .
- Protecting Groups : Temporarily block reactive sites (e.g., -NH) during sulfonylation to prevent side reactions .
Q. What computational methods predict the reactivity of the methanesulfonyl group?
- Density Functional Theory (DFT) : Calculate electron-withdrawing effects of -SOCH on the aromatic ring .
- Molecular Docking : Simulate interactions between the sulfonyl group and target proteins (e.g., glucagon receptors) .
Data Interpretation and Contradictions
Q. Why do different studies report varying biological activities for similar derivatives?
- Purity Variations : Impurities >5% (e.g., unreacted starting materials) skew bioassay results .
- Assay Conditions : Differences in cell lines or enzyme concentrations (e.g., IC values for kinase inhibition) .
Q. How to validate conflicting mass spectrometry data?
- High-Resolution MS : Confirm molecular formulas (e.g., CHNOS vs. CHNOS) .
- Isotopic Pattern Analysis : Distinguish between M and fragment ions .
Future Research Directions
Q. What in vitro assays are recommended to evaluate this compound’s therapeutic potential?
- Kinase Inhibition Assays : Test against tyrosine kinases using ADP-Glo™ kits .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Metabolic Stability : Assess hepatic clearance using microsomal incubation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
